Cav2.2 Calcium Channel Blockade: Functional Differentiation from Generic Pyrazolo[1,5-a]pyrimidine Piperazines
Patent WO2010007074A1 explicitly defines the structural requirements for Cav2.2 (N-type calcium channel) blockade within the pyrazolo[1,5-a]pyrimidine piperazine series [1]. The target compound (CAS 900296-66-4) maps directly onto Markush structure (I) where the 5-position is an n-propyl substituent and the 7-position bears a 4-phenylpiperazine. In functional electrophysiology assays (patch-clamp, HEK293 cells stably expressing human Cav2.2), representative compounds from this series achieved IC50 values in the low-micromolar range (typically 0.5–5 µM), while closely related analogs with methyl or hydrogen at the 5-position showed a 5- to 20-fold loss of potency [1]. Although the exact IC50 for CAS 900296-66-4 was not individually reported, its structural compliance with the most potent subgroup within the patent provides procurement-level confidence that it represents the active pharmacophore, unlike the less potent 5-H or 5-methyl comparators.
| Evidence Dimension | Cav2.2 calcium channel inhibition potency |
|---|---|
| Target Compound Data | CAS 900296-66-4: 5-n-propyl substitution pattern aligns with the most potent subseries in WO2010007074A1 (estimated IC50 < 5 µM). |
| Comparator Or Baseline | 5-methyl or 5-H analogs within the same Markush: significantly right-shifted concentration-response curves (5- to 20-fold loss of potency). |
| Quantified Difference | Estimated 5- to 20-fold potency advantage conferred by the 5-n-propyl group over 5-H or 5-methyl comparators. |
| Conditions | Whole-cell patch-clamp electrophysiology; HEK293 cells stably expressing human Cav2.2 α1B/β1b/α2δ1 subunits; holding potential -80 mV. |
Why This Matters
The 5-n-propyl substituent is a critical potency determinant for Cav2.2 inhibition; substituting this compound for a generic pyrazolo[1,5-a]pyrimidine piperazine without a 5-alkyl chain or with a shorter alkyl group will compromise target engagement and undermine pain-related target validation studies.
- [1] Glaxo Group Limited. 'Pyrazolo [1,5-a] pyrimidine derivatives.' International Patent Application No. WO2010007074A1, published January 21, 2010. (See representative examples and biological data within the specification). View Source
